molecular formula C10H14N2O3S B2860799 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one CAS No. 2034208-96-1

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one

Cat. No.: B2860799
CAS No.: 2034208-96-1
M. Wt: 242.29
InChI Key: CQZTWMVSQHQJGE-UHFFFAOYSA-N
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Description

3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound characterized by its unique bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is to start with a suitable bicyclic precursor, such as 2-thia-5-azabicyclo[2.2.1]heptane, and then introduce the oxazolidin-2-one moiety through a series of reactions involving protection, functionalization, and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors, temperature control systems, and specialized catalysts to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield sulfoxides or sulfones, while reduction reactions could produce thiol derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for constructing new chemical entities with potential biological activity.

Medicine

In the field of medicine, 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one has shown promise as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for applications in polymer chemistry, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(2-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)oxazolidin-2-one include:

  • 2-Azabicyclo[2.2.1]heptane derivatives

  • Oxazolidin-2-one derivatives

  • Thiol-containing bicyclic compounds

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of structural features, which may confer unique chemical and biological properties. This uniqueness makes it a valuable candidate for further research and development.

Properties

IUPAC Name

3-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-9(5-11-1-2-15-10(11)14)12-4-8-3-7(12)6-16-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZTWMVSQHQJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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